The Discovery, History, and Pharmacology of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol: A Comprehensive Technical Guide
The Discovery, History, and Pharmacology of 2-Amino-1-(2,5-dimethoxyphenyl)ethanol: A Comprehensive Technical Guide
Executive Summary
2-Amino-1-(2,5-dimethoxyphenyl)ethanol , universally known in pharmacology as Desglymidodrine (developmental code ST-1059 ), is a potent, peripherally acting, selective α1 -adrenergic receptor agonist[1]. It is most prominently recognized as the active metabolite of midodrine (ST-1085), a prodrug utilized globally for the management of symptomatic orthostatic hypotension and dysautonomia[2].
This whitepaper provides an in-depth analysis of the compound's historical discovery, chemical synthesis, pharmacokinetic rationale, and receptor-level mechanisms, serving as a definitive guide for researchers and drug development professionals.
Historical Discovery and Prodrug Engineering
The history of 2-amino-1-(2,5-dimethoxyphenyl)ethanol is inextricably linked to the development of midodrine. The compound was discovered and synthesized in the laboratories of Chemie Linz AG in Linz, Austria, during the 1960s[3]. It was officially patented in 1965, and its pharmacological properties were first detailed in medical literature in the 1970s[3].
The Pharmacokinetic Rationale (Causality in Drug Design)
During early preclinical evaluations, researchers identified that while ST-1059 (desglymidodrine) was a highly efficacious α1 -agonist, its direct oral administration presented pharmacokinetic challenges, including rapid metabolism and suboptimal bioavailability.
To circumvent this, researchers employed a classic prodrug engineering strategy . By attaching a glycine moiety to the primary amine of desglymidodrine via an amide bond, they synthesized midodrine (ST-1085)[2].
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The Result: Midodrine is rapidly and almost completely absorbed (93% bioavailability) in the gastrointestinal tract[4]. Once in the systemic circulation, it undergoes enzymatic hydrolysis (deglycination) to slowly release the active desglymidodrine[1].
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This controlled metabolic conversion extends the therapeutic window, providing a sustained elevation in blood pressure without the sharp, dangerous spikes associated with direct intravenous vasopressors. Following extensive clinical trials in the 1990s, the FDA granted midodrine accelerated approval in 1996[3].
Metabolic conversion of Midodrine to Desglymidodrine and subsequent alpha-1 receptor activation.
Chemical Properties and Data Presentation
Desglymidodrine is a substituted phenethylamine derivative, structurally characterized by methoxy groups at the 2 and 5 positions of the phenyl ring, and a hydroxyl group at the beta carbon[1].
Quantitative Chemical Profile
| Property | Value / Description |
| Chemical Name | 2-Amino-1-(2,5-dimethoxyphenyl)ethanol |
| Common Names | Desglymidodrine, Deglymidodrine, ST-1059 |
| CAS Number | 3600-87-1[5] |
| Molecular Formula | C10H15NO3[5] |
| Molecular Weight | 197.23 g/mol [5] |
| Melting Point | 95-96 °C (Base) / 146-150 °C (Dec.)[6][7] |
| Predicted XLogP3 | ~0.01 to 0.15 (Highly hydrophilic)[1] |
| Receptor Affinity (pKi) | α1A : 5.89 | α1B : 5.16 | α1D : 5.78[6] |
Chemical Synthesis Workflow
The synthesis of 2-amino-1-(2,5-dimethoxyphenyl)ethanol relies on the targeted reduction of a nitroethanol precursor. The following protocol outlines the validated batch-scale synthesis[8].
Protocol 1: Reduction of 1-(2,5-dimethoxyphenyl)-2-nitroethanol
Causality & Expert Insight: Sodium borohydride ( NaBH4 ) is selected as the reducing agent because it provides mild, chemoselective reduction of the aliphatic nitro group to a primary amine without risking the cleavage of the critical methoxy ether linkages on the aromatic ring.
Step-by-Step Methodology:
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Preparation: In a 2-liter reaction flask, add 500 mL of high-purity ethanol.
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Substrate Addition: Introduce 100.0 g of 1-(2,5-dimethoxyphenyl)-2-nitroethanol into the solvent under continuous mechanical stirring.
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Thermal Control: Cool the reaction mixture to -10 °C using an ice/salt or dry ice/acetone bath to control the exothermic reduction and prevent unwanted side reactions.
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Reduction: Slowly add 54.0 g of Sodium Borohydride ( NaBH4 ) in small, controlled batches to prevent rapid hydrogen gas evolution and thermal runaway.
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Incubation: Maintain the reaction at -10 °C for 2 hours. Monitor reaction completion via High-Performance Liquid Chromatography (HPLC).
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Quenching & Extraction: Once HPLC confirms the depletion of the nitro-precursor, quench the reaction by adding 500 mL of distilled water.
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Purification: Perform vacuum distillation to remove the ethanol solvent. Filter the resulting precipitate and dry in a vacuum oven.
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Yield: The crude product is recrystallized (typically from ethyl acetate) to yield approximately 72 g of white solid (Desglymidodrine), achieving an HPLC purity of >98.4% and an overall yield of ~83%[8].
Pharmacology and Mechanism of Action
Desglymidodrine is a highly selective direct agonist at the α1 -adrenergic receptors[1].
Hemodynamic Profile
Unlike non-selective sympathomimetics (e.g., ephedrine), desglymidodrine does not stimulate cardiac β -adrenergic receptors[9]. Therefore, it induces potent arteriolar and venous vasoconstriction—increasing systemic vascular resistance and elevating blood pressure—without directly causing positive chronotropic (heart rate) or inotropic (contractility) effects on the heart[4].
CNS Non-Penetrance
Due to its hydrophilic nature (LogP ~0.15) and specific molecular topology, desglymidodrine diffuses poorly across the blood-brain barrier[9]. This is a critical safety feature, ensuring that the drug does not cause central nervous system overstimulation, anxiety, or insomnia, which are common with other phenethylamine derivatives.
Protocol 2: In Vitro α1 -Receptor Validation (Self-Validating System)
To validate the biological activity of synthesized desglymidodrine, researchers utilize a functional intracellular calcium mobilization assay. Causality: α1 -adrenergic receptors are Gq-protein coupled receptors (GPCRs). Agonism directly activates Phospholipase C (PLC), cleaving PIP2 into IP3 and DAG, which subsequently triggers the release of Ca2+ from the endoplasmic reticulum. Measuring this calcium spike provides a direct, self-validating confirmation of target engagement.
Step-by-Step Methodology:
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Culture Chinese Hamster Ovary (CHO) cells stably transfected with human α1A -adrenergic receptors in 96-well black-walled plates.
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Incubate cells with 4 µM Fluo-4 AM (a calcium-sensitive fluorescent dye) for 45 minutes at 37 °C.
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Wash cells twice with Hank's Balanced Salt Solution (HBSS) to remove extracellular dye.
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Introduce varying concentrations of synthesized desglymidodrine (1 nM to 100 µM) using an automated liquid handler.
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Measure real-time fluorescence (Excitation: 494 nm / Emission: 516 nm) using a microplate reader. Calculate the EC50 from the dose-response curve to confirm potency.
Intracellular Gq-coupled signaling cascade triggered by Desglymidodrine at alpha-1 receptors.
References
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IntechOpen. "Pharmacology of the Autonomic Nervous System." IntechOpen, 2023. Available at:[Link]
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NCATS Inxight Drugs. "MIDODRINE." National Center for Advancing Translational Sciences. Available at:[Link]
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Patsnap. "What is Midodrine Hydrochloride used for?" Patsnap, 2024. Available at:[Link]
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PMC - NIH. "Midodrine use in critically ill patients: a narrative review." National Institutes of Health. Available at:[Link]
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Wikipedia. "Desglymidodrine." Wikimedia Foundation. Available at: [Link]
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Wikipedia. "Midodrine." Wikimedia Foundation. Available at: [Link]
Sources
- 1. Desglymidodrine - Wikipedia [en.wikipedia.org]
- 2. Midodrine - Wikipedia [en.wikipedia.org]
- 3. Midodrine use in critically ill patients: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of the Autonomic Nervous System | IntechOpen [intechopen.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol | 3600-87-1 [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. 2-Amino-1-(2,5-dimethoxyphenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 9. MIDODRINE [drugs.ncats.io]
